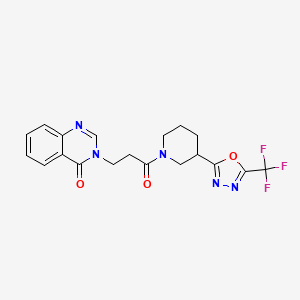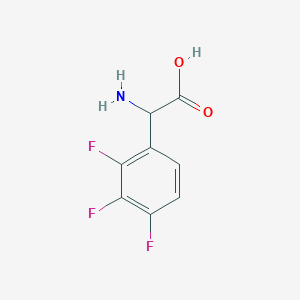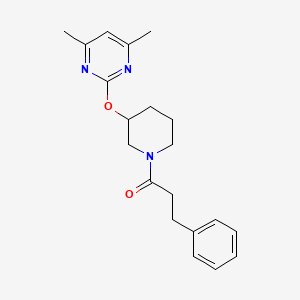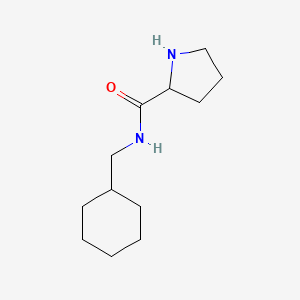![molecular formula C9H11F3N2O2 B2397587 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1855907-38-8](/img/structure/B2397587.png)
3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is a chemical compound with the CAS Number: 1855907-38-8 . It has a molecular weight of 236.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N2O2/c1-5-4-14(6(2)3-7(15)16)13-8(5)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.19 . More specific physical and chemical properties were not found in the sources I accessed.科学的研究の応用
Heterocyclic Compound Synthesis
The unique reactivity of derivatives similar to the compound of interest makes them valuable in synthesizing a wide array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. These compounds find relevance in the development of dyes and various classes of heterocycles, leveraging the mild reaction conditions offered by the specific functionalities of the pyrazole ring (Gomaa & Ali, 2020).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, which share a functional group with the compound , have gained attention in medicinal chemistry for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially on certain positions of the pyrazole nucleus, is associated with varied activity profiles, suggesting potential applications in developing new therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Biomarkers for Investigating Tobacco and Cancer
Research on carcinogen metabolites, including those related to the pyrazole ring, provides insights into the role of specific compounds in tobacco-related cancer studies. These studies help in understanding the metabolic pathways and potential carcinogenicity of tobacco products, guiding future research on tobacco harm reduction (Hecht, 2002).
Flavor Compounds in Foods
Derivatives of the compound can influence the flavor profiles in various food products, highlighting the importance of understanding the metabolic pathways and the impact of specific chemical structures on the sensory attributes of foods. This knowledge is essential for controlling the formation of desired flavor compounds (Smit, Engels, & Smit, 2009).
Drug Synthesis Applications
The compound's derivatives, such as those involving levulinic acid, showcase their utility in synthesizing a variety of value-added chemicals. These derivatives play a significant role in drug synthesis, offering a pathway to more efficient and cleaner reactions, highlighting the compound's potential in medicinal chemistry (Zhang et al., 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid are currently unknown
Mode of Action
The trifluoromethyl group could potentially enhance the compound’s binding affinity and selectivity .
Result of Action
The molecular and cellular effects of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid are currently unknown
Action Environment
The action, efficacy, and stability of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules
特性
IUPAC Name |
3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5-4-14(6(2)3-7(15)16)13-8(5)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGJTXFYYYNKTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)
![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2397511.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2397516.png)


![3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2397520.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)
![4-(dimethylamino)-N-[4-[3-[[4-(dimethylamino)benzoyl]amino]-4-methylphenyl]-2-methylcyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B2397524.png)


![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)